6-O-alpha-D-Galactopyranosyl-D-glucose

Description

Nomenclature and Structural Characteristics within Glycoscience

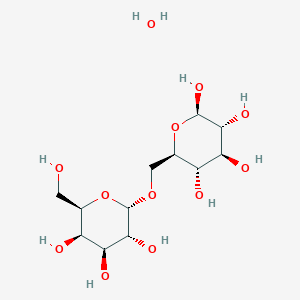

6-O-alpha-D-Galactopyranosyl-D-glucose is a disaccharide, meaning it is composed of two monosaccharide units. wikipedia.org In this case, the two units are D-galactose and D-glucose. wikipedia.org The systematic name, this compound, precisely describes its structure. nih.gov The "6-O" indicates that the two sugar units are connected at the sixth carbon of the glucose molecule via an oxygen atom. wikipedia.org The term "alpha-D-Galactopyranosyl" specifies that the galactose unit is in its pyranose (six-membered ring) form and has an alpha configuration at its anomeric carbon. nih.govmasterorganicchemistry.com The "D-glucose" indicates the second monosaccharide unit. nih.gov

| Property | Value |

| Common Name | Melibiose (B213186) |

| Systematic Name | This compound |

| Molecular Formula | C12H22O11 |

| Molecular Weight | 342.30 g/mol |

| CAS Number | 585-99-9 |

Data sourced from multiple references. nih.govepa.govsigmaaldrich.com

The bond that joins the galactose and glucose units in melibiose is a specific type of covalent bond known as a glycosidic linkage. masterorganicchemistry.com This particular linkage is termed an α-(1→6) glycosidic bond. wikipedia.org The "α" signifies the stereochemistry at the anomeric carbon (C1) of the galactose molecule. masterorganicchemistry.com The "(1→6)" indicates that the bond connects the anomeric carbon (C1) of the galactose unit to the oxygen atom attached to the sixth carbon (C6) of the glucose unit. wikipedia.org This type of linkage provides significant flexibility to the molecule. ualberta.ca

The stereochemistry of this compound is crucial to its identity. The "D" designation in both D-galactose and D-glucose refers to the configuration of the chiral carbon atom furthest from the carbonyl group in their open-chain forms. libretexts.org In their cyclic forms, a new stereocenter is created at the anomeric carbon (C1 for aldoses like glucose and galactose). foodb.ca This gives rise to two possible anomers: alpha (α) and beta (β). libretexts.org In the alpha anomer, the hydroxyl group on the anomeric carbon is on the opposite side of the ring from the -CH2OH group (at C6). masterorganicchemistry.com In this compound, the galactose unit is in the alpha configuration, which is critical for its recognition by specific enzymes. wikipedia.org

Overview of its Significance in Carbohydrate Chemistry and Biological Systems

This compound is a reducing sugar because the anomeric carbon of its glucose unit is not involved in the glycosidic bond, allowing it to exist in equilibrium with its open-chain aldehyde form. wikipedia.org It is found in various plants, including legumes, and is a component of larger oligosaccharides, such as raffinose (B1225341). sigmaaldrich.comchemicalbook.com

In biological systems, this disaccharide plays several important roles. It can be formed by the enzymatic hydrolysis of raffinose. wikipedia.org The breakdown of melibiose into its constituent monosaccharides, galactose and glucose, is catalyzed by the enzyme α-galactosidase. wikipedia.org The ability to metabolize melibiose is a key characteristic used to differentiate between certain microorganisms, such as different species of yeast. wikipedia.org For instance, Saccharomyces pastorianus (lager yeast) can metabolize melibiose, while Saccharomyces cerevisiae (ale yeast) cannot. Furthermore, it is utilized as a carbon source by various bacteria, including E. coli. chemicalbook.com

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11.H2O/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4;/h3-20H,1-2H2;1H2/t3-,4-,5+,6-,7+,8+,9-,10-,11-,12+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGFAEJSLSYUKCO-OFGGXUQXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)O)O)O)O)O)O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Biological Distribution

Presence in Plant Species and Agricultural Products

Melibiose (B213186) is widely distributed throughout the plant kingdom. It has been identified in the roots of certain legumes, in coffee beans, and in fruits such as apples. sigmaaldrich.comnih.govfoodb.ca The compound is also a constituent of various food products. For example, it is found in Jerusalem artichokes, olives, and mugwort. foodb.ca Honey contains melibiose, which is delivered to the human diet through its consumption. nih.gov

A significant natural source of melibiose is the trisaccharide raffinose (B1225341), which is composed of galactose, glucose, and fructose (B13574). beerandbrewing.com Melibiose can be formed from the partial hydrolysis of raffinose by the enzyme invertase. wikipedia.org Therefore, plants rich in the raffinose family of oligosaccharides (RFOs), such as soybeans, are indirect sources of melibiose. google.comresearchgate.net

Table 1: Documented Plant and Agricultural Sources of 6-O-alpha-D-Galactopyranosyl-D-glucose (Melibiose)

| Source Category | Specific Examples | Citation |

| Legumes | Legume roots, Soybeans (via raffinose) | sigmaaldrich.com, google.com |

| Fruits | Apple (Pyrus malus) | foodb.ca |

| Vegetables | Jerusalem artichoke | foodb.ca |

| Other Plants | Coffee beans, Mugwort, Olive, Paris fargesii, Psychotria punctata | nih.gov, foodb.ca |

| Plant Secretions | Floral Nectar (Salvia, Rubus spp.) | researchgate.net, mdpi.com, mdpi.com |

| Processed Products | Honey, Fermented molasses, Brown sugar | foodb.ca, nih.gov |

Microbial Production and Endogenous Metabolite Status

Melibiose is a key carbohydrate in the metabolism of many microorganisms. It can be produced microbially, primarily through the enzymatic breakdown of raffinose. wikipedia.org Various bacteria and yeasts possess the enzyme α-galactosidase, which hydrolyzes raffinose into melibiose and sucrose, or hydrolyzes melibiose itself into its constituent monosaccharides, galactose and glucose. wikipedia.orgresearchgate.net

For example, lager yeast (Saccharomyces pastorianus) produces α-galactosidase and can therefore metabolize melibiose, a characteristic that distinguishes it from ale yeast (Saccharomyces cerevisiae), which cannot. wikipedia.orgbeerandbrewing.com This difference is utilized in microbiology as a fermentation test to differentiate between the two yeast species. wikipedia.orgsigmaaldrich.com

Several bacterial genera, including Lactobacillus, Leuconostoc, Bacillus, and Escherichia coli, are known to produce and/or utilize melibiose. nih.govfoodb.canih.govresearchgate.net Leuconostoc mesenteroides, for instance, produces an enzyme called levansucrase that can be used for the bioproduction of melibiose from raffinose. researchgate.netebi.ac.uk In E. coli, melibiose is transported into the cell by the melibiose permease (MelB) and then broken down by α-galactosidase. foodb.ca Similarly, Bacillus subtilis can take up melibiose via a specific transport system and hydrolyze it internally. researchgate.net

Melibiose is considered an endogenous metabolite in several organisms. It is listed as a metabolite for Saccharomyces cerevisiae and Escherichia coli. nih.gov In the plant kingdom, it has been identified as an intracellular metabolite in Arabidopsis thaliana. nih.govnih.gov

Table 2: Microbial Species Associated with Melibiose Production and Metabolism

| Microbial Species | Role in Melibiose Metabolism | Enzyme(s) Involved | Citation |

| Saccharomyces pastorianus | Hydrolyzes melibiose | α-galactosidase (MEL1) | wikipedia.org |

| Saccharomyces cerevisiae | Used in whole-cell biocatalysis to produce melibiose from raffinose | Invertase, α-galactosidase | ebi.ac.uk |

| Escherichia coli | Utilizes melibiose as a carbon source | Melibiose permease (MelB), α-galactosidase | foodb.ca |

| Leuconostoc mesenteroides | Produces melibiose from raffinose | Levansucrase | researchgate.net, ebi.ac.uk |

| Lactobacillus acidophilus | Metabolizes melibiose | α-galactosidase | nih.gov, researchgate.net |

| Bacillus subtilis | Utilizes melibiose as a carbon source | α-galactosidase | researchgate.net |

Distribution within Biological Matrices and Cellular Compartments

The distribution of this compound varies across different biological systems and compartments. In humans, while it is not an endogenous metabolite synthesized by the body, it can be introduced through diet via plant-based foods and honey or produced by gut microbiota. sigmaaldrich.comfoodb.canih.gov Metabolomic studies have identified its presence in the spleen, and it is categorized as an extracellular metabolite in human biological systems. nih.gov

In plants, melibiose has been specifically identified as an intracellular metabolite. nih.gov However, plant cells themselves may not actively import it from the outside; rather, it is synthesized or released internally, for example, from the breakdown of raffinose. nih.gov

A significant finding is the identification of a melibiose-derived advanced glycation end-product (MAGE). nih.gov This product is formed through a non-enzymatic reaction between melibiose and proteins. An analog of this MAGE has been found to accumulate naturally in the tissues of a wide range of animals, from invertebrates to vertebrates, including humans. nih.gov This suggests a widespread, albeit indirect, presence of melibiose-derived structures within the animal kingdom's biological matrices. nih.gov

The analysis of various biological matrices, such as murine brain and renal carcinoma tissue, is often performed using advanced techniques like matrix-assisted laser desorption/ionization (MALDI) mass spectrometry to identify and map the distribution of carbohydrates like melibiose. nih.gov

Table 3: Distribution of Melibiose in Various Biological Matrices

| Organism/System | Matrix/Compartment | Status/Form | Citation |

| Human | Spleen | Detected Metabolite | nih.gov |

| Human | Extracellular Space | Categorized as Extracellular | nih.gov |

| Human / Animal Tissues | Various Tissues | Melibiose-derived AGE (MAGE) | nih.gov |

| Plants (Arabidopsis) | Intracellular | Endogenous Metabolite | nih.gov |

| Microorganisms | Fermented Foods (e.g., Tempeh, Lager Beer) | Metabolic Product | researchgate.net, beerandbrewing.com |

| Insects (Honey Bees) | Honey (as food store) | Natural Component | nih.gov |

Biosynthesis and Enzymatic Transformations

Enzymatic Pathways of 6-O-alpha-D-Galactopyranosyl-D-glucose Formation

The formation of this compound is primarily achieved through two key enzymatic processes: the action of specific glycosyltransferases and transgalactosylation reactions.

Glycosyltransferases are enzymes that catalyze the transfer of a monosaccharide from an activated nucleotide sugar donor to an acceptor molecule, forming a specific glycosidic bond. sigmaaldrich.com These enzymes, particularly those of the Leloir pathway, are fundamental to the biosynthesis of oligosaccharides, offering high regioselectivity and stereospecificity. sigmaaldrich.com While direct synthesis from UDP-galactose and a glucose acceptor is theoretically possible via a specific α-1,6-galactosyltransferase, the most widely documented and industrially utilized pathway involves the enzymatic breakdown of a larger oligosaccharide.

The primary route for melibiose (B213186) production is the hydrolysis of the trisaccharide raffinose (B1225341). wikipedia.org Raffinose, composed of galactose, glucose, and fructose (B13574), is treated with an invertase (β-fructosidase). This enzyme specifically cleaves the bond between glucose and fructose, releasing fructose and leaving the intact disaccharide this compound. wikipedia.orgbeerandbrewing.com This process is common in fermentation, for example, where top-fermenting yeasts remove fructose from raffinose, resulting in melibiose. drugfuture.com

The general mechanism for glycosyltransferase action involves:

Activation of a donor sugar, typically as a nucleoside diphosphate (B83284) sugar (e.g., UDP-galactose).

Transfer of the activated sugar to a specific hydroxyl group on an acceptor sugar, catalyzed by a highly specific glycosyltransferase. sigmaaldrich.com

Most glycosyltransferase reactions require a divalent cation, such as Mn²⁺ or Mg²⁺, as a cofactor and operate optimally in a pH range of 5.0 to 7.0. nih.gov

Transgalactosylation is an alternative enzymatic route for synthesizing this compound. This reaction is catalyzed by glycosidases, such as α-galactosidase (EC 3.2.1.22), operating in reverse of their typical hydrolytic function. scientificwebjournals.com Instead of using water to break a glycosidic bond, the enzyme transfers the glycosyl moiety from a donor substrate to an acceptor molecule other than water. scientificwebjournals.com

In this context, α-galactosidase can transfer an α-D-galactosyl residue from a suitable donor to the 6-hydroxyl group of a D-glucose acceptor. nih.gov Common galactosyl donors include raffinose, stachyose, or synthetic substrates like p-nitrophenyl-α-D-galactopyranoside (p-NPG). scientificwebjournals.comresearchgate.net For instance, research has demonstrated the synthesis of 6-O-α-D-galactopyranosyl-1-deoxynojirimycin using an α-galactosidase from green coffee beans, showcasing the enzyme's ability to perform transgalactosylation with various acceptors. nih.gov The efficiency of transgalactosylation often surpasses that of reverse hydrolysis, making it a preferred method for biocatalytic synthesis of specific oligosaccharides. scientificwebjournals.com

Table 1: Examples of α-Galactosidases in Transgalactosylation This table is interactive. You can sort and filter the data.

| Enzyme Source | Acceptor(s) | Donor | Product(s) | Reference |

|---|---|---|---|---|

| Green Coffee Beans | 1-deoxynojirimycin | p-nitrophenyl-α-D-galactopyranoside | 6-O-α-D-galactopyranosyl-1-deoxynojirimycin | nih.gov |

| Aspergillus fumigatus | Glucose, Lactose (B1674315), Sucrose, etc. | p-nitrophenyl-α-D-galactopyranoside | Various galactooligosaccharides | scientificwebjournals.com |

| Diplococcus pneumoniae | D-glucose, D-galactose, Glycerol | Gal β1→3GalNAc | Various glycosides | nih.gov |

| Thermotoga maritima | β-D-galactopyranosyl azide | β-D-galactopyranosyl azide | α-galacto-oligosaccharides | nih.gov |

Microbial Production Systems and Bioreactor Optimization

Microbial systems are extensively used for the large-scale production of this compound, primarily through the fermentation of raffinose-containing substrates like beet molasses. nih.gov Many commercial yeast strains, particularly ale yeasts (Saccharomyces cerevisiae), lack the α-galactosidase enzyme necessary to hydrolyze melibiose but possess invertase, which breaks down raffinose into melibiose and fructose. beerandbrewing.comnih.gov The yeast consumes the fructose, leaving melibiose to accumulate in the fermentation broth.

Engineered microorganisms have also been developed for efficient bioconversion. Ethanologenic recombinants of Escherichia coli, Klebsiella oxytoca, and Erwinia chrysanthemi have been shown to produce extracellular melibiose as an intermediate during the fermentation of raffinose. nih.gov In these systems, raffinose is first hydrolyzed by a β-fructosidase into melibiose and fructose. nih.gov

Significant research has focused on optimizing bioreactor conditions to maximize yield. A study using purified levansucrase from Leuconostoc mesenteroides B-512FMC for melibiose production from raffinose identified optimal parameters for the bioprocess. ebi.ac.uk The study found that a high concentration of the initial substrate (raffinose) strongly favored the synthesis of melibiose. ebi.ac.uk

Table 2: Optimized Conditions for Melibiose Production via Levansucrase This table is interactive. You can sort and filter the data.

| Parameter | Optimal Value | Finding | Reference |

|---|---|---|---|

| pH | 6.0 | Determined as the optimal pH for the enzymatic reaction. | ebi.ac.uk |

| Temperature | 45 °C | Identified as the optimal temperature for synthesis. | ebi.ac.uk |

| Substrate Concentration | 210 g/L | A high raffinose concentration was found to favor melibiose production. | ebi.ac.uk |

| Enzyme Units | 5 U/mL | Determined as the optimal enzyme concentration for the reaction. | ebi.ac.uk |

| Max Yield | 88 g/L | Achieved when using 210 g/L raffinose and 210 g/L lactose as substrates. | ebi.ac.uk |

Genetic and Regulatory Mechanisms Governing Biosynthesis

The metabolism of this compound is under tight genetic control, which has been extensively studied in yeasts like Saccharomyces and bacteria such as Lactococcus.

In Saccharomyces, the ability to utilize melibiose is directly linked to the galactose metabolic pathway, which is regulated by a set of GAL genes. nih.govasm.org The key enzyme for melibiose hydrolysis, α-galactosidase, is encoded by the MEL1 gene. asm.org The expression of MEL1 and other GAL genes is controlled by the transcriptional activator GAL4. nih.govasm.org This system is subject to two primary forms of regulation:

Induction: The presence of galactose acts as a gratuitous inducer for the entire GAL regulon, including the MEL1 gene, leading to the production of α-galactosidase. nih.gov

Catabolite Repression: The presence of glucose, the preferred carbon source, represses the expression of the GAL genes, preventing the yeast from metabolizing galactose or melibiose until the glucose is depleted. nih.gov

Genetic engineering efforts have targeted these regulatory mechanisms. For instance, disrupting the MIG1 and GAL80 genes, which are involved in glucose repression, in an industrial yeast strain allowed it to ferment galactose and utilize melibiose even in the presence of glucose. nih.gov

In lactic acid bacteria, research on Lactococcus raffinolactis has identified an α-galactosidase gene (aga) and a putative transcriptional regulator from the LacI/GalR family (galR) that are essential for melibiose fermentation. nih.gov Interestingly, studies in Lactococcus lactis revealed that the galactose permease, encoded by the GalA gene, is also necessary, suggesting it may be responsible for transporting melibiose into the cell. nih.gov

Table 3: Key Genes in Melibiose Metabolism and Regulation This table is interactive. You can sort and filter the data.

| Gene | Organism | Function | Regulation | Reference |

|---|---|---|---|---|

| MEL1 | Saccharomyces pastorianus, S. cerevisiae | Encodes α-galactosidase, which hydrolyzes melibiose into galactose and glucose. | Induced by galactose; repressed by glucose. Controlled by GAL4. | wikipedia.orgnih.govasm.org |

| GAL4 | Saccharomyces | Transcriptional activator for GAL genes, including MEL1. | Constitutively expressed but its activity is inhibited by GAL80 in the absence of galactose. | nih.govasm.org |

| GAL80 | Saccharomyces | Repressor protein that binds to and inhibits GAL4 in the absence of an inducer. | A key component of glucose repression. | nih.gov |

| MIG1 | Saccharomyces | DNA-binding protein that mediates glucose repression of GAL genes. | A primary factor in catabolite repression. | nih.gov |

| aga | Lactococcus raffinolactis | Encodes α-galactosidase. | Induced by galactose and melibiose. | nih.gov |

| galR | Lactococcus raffinolactis | Putative transcriptional regulator of the LacI/GalR family. | Controls the expression of aga. | nih.gov |

| GalA | Lactococcus lactis | Putative galactose permease. | Required for melibiose transport into the cell. | nih.gov |

Catabolism and Metabolic Fates

Delineation of the Melibiose (B213186) Catabolic Process

The catabolism of melibiose begins with its transport into the cell, a step mediated by specific permease proteins. In bacteria like Escherichia coli and Salmonella typhimurium, this transport is facilitated by the melibiose permease (MelB), a component of the mel operon. tuscany-diet.netwikipedia.org Similarly, in the plant pathogenic bacterium Erwinia chrysanthemi, the raf gene cluster, which includes a transporter, is essential for melibiose uptake. wikipedia.orgtaylorandfrancis.com

Once inside the cell, the core catabolic event is the hydrolysis of the α-1,6 glycosidic bond linking the galactose and glucose units. nih.govwikipedia.org This reaction is catalyzed by the enzyme α-galactosidase. The process releases the two constituent monosaccharides: α-D-galactose and D-glucose. tuscany-diet.netwikipedia.org The expression of the genes encoding the transport proteins and α-galactosidase is often inducible, meaning their synthesis is switched on in the presence of melibiose or its structural analogs. nih.govnih.gov For instance, in Salmonella typhimurium, melibiose itself acts as an inducer for the production of α-galactosidase and the galactoside permease. nih.gov In some bacteria, such as Azotobacter vinelandii, this hydrolysis occurs exocellularly, with the enzyme being secreted outside the cell membrane to break down melibiose in the external environment. wikipedia.orgvarsitytutors.com

Uptake: Melibiose is transported into the microbial cell via a specific membrane permease.

Hydrolysis: Intracellular (or in some cases, extracellular) α-galactosidase cleaves the disaccharide into D-galactose and D-glucose.

Metabolic Entry: The resulting monosaccharides are channeled into their respective catabolic pathways.

| Organism | Genes/Operons Involved | Location of Hydrolysis |

| Escherichia coli | mel operon (melA, melB) | Intracellular |

| Salmonella typhimurium | mel genes | Intracellular |

| Erwinia chrysanthemi | raf gene cluster (rafA, rafB) | Intracellular |

| Azotobacter vinelandii | Inducible exo-α-galactosidase | Extracellular |

| Saccharomyces pastorianus (Lager yeast) | MEL1 gene | Intracellular |

Enzymology of Alpha-Galactosidase Action on 6-O-alpha-D-Galactopyranosyl-D-glucose

The central enzyme in melibiose catabolism is α-galactosidase (EC 3.2.1.22), also referred to as melibiase. nih.gov This enzyme belongs to the glycoside hydrolase family and specifically catalyzes the hydrolysis of terminal, non-reducing α-D-galactose residues from various substrates, including melibiose. nih.govtaylorandfrancis.com

The action of α-galactosidase on this compound involves the cleavage of the α-1,6 glycosidic linkage. taylorandfrancis.com Structural studies of human α-galactosidase with bound melibiose reveal that the enzyme's active site has exquisite specificity for the galactose portion of the substrate. taylorandfrancis.com The enzyme forms specific interactions with each hydroxyl group on the galactoside ring, while making very few interactions with the glucose moiety, which extends out of the active site. taylorandfrancis.com This specificity ensures the precise hydrolysis of the target bond.

The production of α-galactosidase is inducible in many microorganisms by the presence of galactose, melibiose, or raffinose (B1225341). nih.govwikipedia.org The kinetic properties of α-galactosidase have been studied in various organisms. The Michaelis constant (Km), which reflects the enzyme's affinity for the substrate, and the maximum reaction velocity (Vmax) vary depending on the source of the enzyme. For example, the α-galactosidase from Aspergillus fumigatus was found to have a Km of 0.3 mM for the synthetic substrate p-nitrophenyl-α-D-galactopyranoside and was capable of hydrolyzing melibiose. nih.gov An enzyme from a novel Aspergillus sp. strain exhibited a Km of 0.983 mmol/L for the same synthetic substrate and showed hydrolytic activity on natural substrates like melibiose and raffinose. nih.gov

Table 2: Kinetic Parameters of Alpha-Galactosidase from Various Sources Note: Substrates may vary between studies, with p-NPG being a common synthetic substrate for assaying activity.

| Enzyme Source | Substrate | Km (mM) | Vmax (μmol·mL−1·min−1) |

| Aspergillus fumigatus | p-Nitrophenyl-α-D-galactopyranoside | 0.3 | Not specified |

| Aspergillus sp. D-23 | p-Nitrophenyl-α-D-galactopyranoside | 0.983 | 1.587 |

| Human α-Galactosidase | p-Nitrophenyl-α-D-galactopyranoside | 8.3 | 63.5 s-1 (kcat) |

Identification and Analysis of Metabolic Intermediates and Downstream Pathways

Following the hydrolysis of this compound, the resulting monosaccharides, D-glucose and D-galactose, are directed into central carbohydrate metabolism. wikipedia.org

D-Glucose Metabolism: The D-glucose molecule enters the glycolytic pathway, a nearly universal process for energy extraction. wikipedia.org Glycolysis involves a sequence of ten enzyme-catalyzed reactions that convert glucose into pyruvate. wikipedia.orgnih.gov The key intermediates in this pathway include glucose-6-phosphate, fructose-6-phosphate, fructose-1,6-bisphosphate, and phosphoenolpyruvate. varsitytutors.comlibretexts.org The net result of glycolysis is the production of ATP, NADH, and pyruvate, which can be further metabolized in the citric acid cycle (in the presence of oxygen) or through fermentation pathways. nih.govnih.gov

D-Galactose Metabolism: The metabolic fate of D-galactose is primarily through the Leloir pathway, named after its discoverer, Luis Federico Leloir. wikipedia.org This pathway converts galactose into glucose-6-phosphate, an intermediate of glycolysis. taylorandfrancis.comtaylorandfrancis.com The Leloir pathway consists of four key enzymatic steps:

Phosphorylation: Galactokinase (GALK) phosphorylates α-D-galactose to form galactose-1-phosphate. researchgate.netyoutube.com

UDP-Group Transfer: Galactose-1-phosphate uridylyltransferase (GALT) catalyzes the transfer of a UMP group from UDP-glucose to galactose-1-phosphate, yielding UDP-galactose and glucose-1-phosphate. tuscany-diet.netresearchgate.net

Epimerization: UDP-galactose 4-epimerase (GALE) interconverts UDP-galactose and UDP-glucose, regenerating the substrate for the GALT reaction. wikipedia.orgresearchgate.net

Isomerization: The glucose-1-phosphate produced by the GALT reaction is converted to glucose-6-phosphate by the enzyme phosphoglucomutase. wikipedia.orgtaylorandfrancis.com

Once converted to glucose-6-phosphate, the carbon skeleton originally from the galactose moiety of melibiose can be fully catabolized via the glycolytic pathway. taylorandfrancis.comyoutube.com

Table 3: Key Enzymes and Intermediates in Downstream Pathways

| Pathway | Starting Metabolite (from Melibiose) | Key Enzymes | Key Intermediates | Final Product (entering next stage) |

| Glycolysis | D-Glucose | Hexokinase, Phosphofructokinase, Pyruvate Kinase | Glucose-6-phosphate, Fructose-1,6-bisphosphate, Phosphoenolpyruvate | Pyruvate |

| Leloir Pathway | D-Galactose | Galactokinase, GALT, GALE, Phosphoglucomutase | Galactose-1-phosphate, UDP-galactose, Glucose-1-phosphate | Glucose-6-phosphate |

Table of Compound Names

| Trivial Name | Systematic Name |

| Melibiose | This compound |

| D-Glucose | (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal |

| D-Galactose | (2R,3S,4S,5R)-2,3,4,5,6-Pentahydroxyhexanal |

| Raffinose | (2R,3R,4S,5S,6R)-2-[[(2S,3S,4R,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-3,4,5-triol |

| Fructose (B13574) | (3S,4R,5R)-1,3,4,5,6-Pentahydroxyhexan-2-one |

| Glucose-6-phosphate | [(2R,3S,4R,5R)-3,4,5-trihydroxy-6-(phosphonooxy)oxan-2-yl]methanol |

| Galactose-1-phosphate | [(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-phosphonooxyoxan-2-yl]methanol |

| UDP-glucose | Uridine diphosphate (B83284) glucose |

| UDP-galactose | Uridine diphosphate galactose |

| Pyruvate | 2-Oxopropanoic acid |

| Phosphoenolpyruvate | 2-(Phosphonooxy)prop-2-enoic acid |

| Fructose-6-phosphate | [(2R,3R,4R,5R)-2,3,4-trihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methanol |

| Fructose-1,6-bisphosphate | ((2R,3R,4S)-3,4-dihydroxy-5-(phosphonatooxymethyl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate |

Advanced Spectroscopic and Analytical Methodologies for Research

Chromatographic Separations for Isolation and Purity Assessment

Chromatographic techniques are fundamental in separating melibiose (B213186) from complex mixtures, such as those resulting from the hydrolysis of raffinose (B1225341), and for assessing its purity. wikipedia.org The selection of a specific method depends on the sample matrix and the analytical objective.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of carbohydrates, including melibiose. shimadzu.comresearchgate.net Since simple sugars lack strong chromophores, detection is often achieved using refractive index detection (RID), evaporative light scattering detection (ELSD), or charged aerosol detection (CAD). helixchrom.com Alternatively, derivatization with a UV-active compound like 1-phenyl-3-methyl-5-pyrazolone (PMP) allows for sensitive UV detection. nih.gov

Several HPLC modes can be employed for melibiose separation:

Anion-Exchange Chromatography: At high pH, the hydroxyl groups of carbohydrates can be ionized, allowing for separation on an anion-exchange column. nih.govyoutube.com This method is particularly effective for separating monosaccharides and disaccharides. shimadzu.com

Normal-Phase and HILIC: In normal-phase or hydrophilic interaction liquid chromatography (HILIC), separation is based on the partitioning of the polar sugar molecules between a polar stationary phase (e.g., aminopropyl-bonded silica) and a less polar mobile phase, typically a mixture of acetonitrile (B52724) and water. shimadzu.comhelixchrom.com This mode is excellent for separating oligosaccharides based on their size and structure. shimadzu.com

Reversed-Phase Chromatography: While less common for underivatized sugars due to their high polarity, reversed-phase HPLC can be highly effective for separating sugars after derivatization, which increases their hydrophobicity. nih.govnih.gov

The hydrolysis of melibiose into its constituent monosaccharides, glucose and galactose, can be monitored effectively using HPLC. researchgate.netresearchgate.net

Table 1: Example HPLC Methods for Carbohydrate Analysis Relevant to Melibiose To view the data, click the "expand" button.

Expand

| Mode | Column | Mobile Phase | Detector | Application | Reference |

| HILIC | Amaze HD | Acetonitrile, Water, and buffer | ELSD, CAD, RI, or MS | Separation of mono-, di-, and trisaccharides. | helixchrom.com |

| Anion-Exchange | Polystyrene-based copolymer with diamine | NaOH eluent (e.g., 20 mM) | Electrochemical Detection (ED) | Separation of aldopentoses and aldohexoses. | nih.gov |

| Reversed-Phase | Poroshell EC-C18 | Acetonitrile and NH4Ac-HAc buffer | UV (after PMP derivatization) | Simultaneous determination of mannose and glucose. | nih.gov |

| Normal-Phase | Aminopropyl-bonded silica | Acetonitrile and Water | Refractive Index (RI) | Separation of monosaccharides and oligosaccharides. | shimadzu.com |

High-Performance Gel Permeation Chromatography (HPGPC)

High-Performance Gel Permeation Chromatography (HPGPC), also known as size-exclusion chromatography (SEC), separates molecules based on their hydrodynamic volume in solution. nih.govnih.gov This technique is widely used to determine the molecular weight and assess the homogeneity of polysaccharides. rhhz.netmdpi.com For a disaccharide like melibiose, HPGPC is an excellent tool for purity assessment. It can effectively separate the target disaccharide from higher molecular weight polysaccharides and from lower molecular weight degradation products like monosaccharides or salts. researchgate.net

In a typical HPGPC analysis, a solution of the sample is passed through a column packed with porous gel particles. mdpi.com Larger molecules are excluded from the pores and elute first, while smaller molecules, like melibiose, can penetrate the pores to varying degrees and therefore have a longer retention time. The molecular weight of a sample can be calculated by creating a calibration curve using standards of known molecular weights, such as dextrans. rhhz.net A single, symmetrical peak in the HPGPC chromatogram indicates a homogeneous, pure sample. mdpi.com

Table 2: Typical Parameters for HPGPC Analysis of Polysaccharides To view the data, click the "expand" button.

Expand

| Parameter | Description | Example | Reference |

| Column | Tandem gel columns are often used to improve resolution. | OHpak SB-804 HQ | rhhz.net |

| Mobile Phase | Typically an aqueous buffer. Salt (e.g., NaCl) is often added to minimize ionic interactions with the column. | 0.1 M NaCl | rhhz.net |

| Detector | Refractive Index (RI) detector is most common as it is a universal detector for carbohydrates. | RID-20 A | rhhz.net |

| Calibration | A standard curve is generated using a series of dextrans or pullulans with known molecular weights. | Dextran standards (2.7 kDa to 300.6 kDa) | rhhz.net |

Complementary Spectroscopic Techniques for Structural Characterization

While chromatography is essential for isolation, spectroscopy provides detailed information about the molecular structure of 6-O-alpha-D-Galactopyranosyl-D-glucose.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule. nih.gov The FTIR spectrum of melibiose provides a unique molecular "fingerprint" that can be used for its identification. docbrown.info The spectrum is characterized by absorption bands corresponding to the vibrations of its chemical bonds. nih.gov

Key absorption regions for melibiose, based on spectra of related sugars like glucose, include:

O-H Stretching: A very broad and strong absorption band typically in the region of 3500–3200 cm⁻¹, characteristic of the multiple hydroxyl groups in the molecule and influenced by extensive hydrogen bonding. docbrown.info

C-H Stretching: Absorptions found in the 3000–2800 cm⁻¹ region. docbrown.info

Fingerprint Region: The complex region from approximately 1500 to 700 cm⁻¹ contains a wealth of information from C-O stretching and C-C stretching vibrations, as well as O-H bending vibrations. researchgate.net The C-O stretching vibrations from the primary and secondary alcohol groups and the ether linkage of the glycosidic bond appear in the 1150-1000 cm⁻¹ range. docbrown.info

Studies have shown that FTIR can be used to characterize the glycosidic bond in various oligosaccharides, including melibiose, by analyzing spectral changes in aqueous solutions. nih.gov This technique was also used alongside NMR to confirm the identity of melibiose produced via biotransformation of raffinose. researchgate.net

Table 3: Characteristic FTIR Absorption Bands for Melibiose and its Constituent Functional Groups To view the data, click the "expand" button.

Expand

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Reference |

| 3500 - 3200 | O-H Stretching | Primary & Secondary Alcohols | docbrown.info |

| 3000 - 2800 | C-H Stretching | Alkanes | docbrown.info |

| ~1640 | H-O-H Bending | Absorbed Water | nih.gov |

| 1150 - 1000 | C-O Stretching | Alcohols, Ether (Glycosidic bond) | docbrown.inforesearchgate.net |

| < 1500 | Fingerprint Region | Complex vibrations (C-C, C-O, O-H) | docbrown.inforesearchgate.net |

Ultraviolet-Visible (UV-Vis) Spectrophotometry

Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. The compound this compound, like most simple carbohydrates, does not possess a significant chromophore—a part of a molecule responsible for light absorption. electrochemsci.org Consequently, it does not absorb light strongly in the standard 220–800 nm UV-Vis range, making direct quantification or characterization by this method challenging.

However, UV-Vis detection can be utilized in several ways:

Low Wavelength Detection: Carbohydrates exhibit some absorbance at very low wavelengths (below 210 nm). semanticscholar.org HPLC methods sometimes use detection at ~195 nm for the analysis of underivatized glycosides. semanticscholar.org

Indirect Detection: In some electrophoretic or chromatographic methods, a UV-absorbing compound is added to the background electrolyte or mobile phase. The non-absorbing analyte creates a negative peak, allowing for indirect detection. researchgate.net

Detection after Derivatization: As mentioned for HPLC, chemical derivatization of melibiose with a UV-active label allows for highly sensitive detection using a standard UV-Vis detector. nih.gov

Detection at High pH: Under highly alkaline conditions, carbohydrates can form structures that are detectable by UV, with maximum absorbance for glucose noted between 260 nm and 270 nm. electrochemsci.org

While not a primary tool for structural elucidation, UV-Vis spectrophotometry serves as a crucial detection method when coupled with separation techniques like HPLC.

Integrated Multi-Technique Approaches in Glycan Structure Determination

The unambiguous structural determination of a glycan like this compound relies on the integration of multiple analytical techniques. nih.gov No single method can provide complete information regarding monosaccharide composition, sequence, anomeric configuration (α or β), and the specific linkage position of the glycosidic bond. nih.gov

A powerful and common approach is the coupling of a separation technique with a structural elucidation technique, most notably Liquid Chromatography-Mass Spectrometry (LC-MS) . nih.gov In this setup, HPLC first separates the components of a mixture, which are then introduced directly into a mass spectrometer. nih.gov The mass spectrometer provides precise molecular weight information and fragmentation patterns (MS/MS) that help to determine the sequence and linkage of the oligosaccharide. nih.govacs.org Ion mobility-mass spectrometry (IM-MS) can further enhance this by separating isomers that may not be resolved by chromatography alone. nih.gov

Combining spectroscopic methods is also highly effective. For instance, research on the biocatalytic production of melibiose utilized both FTIR and Nuclear Magnetic Resonance (NMR) spectroscopy to definitively confirm the structure of the product. researchgate.net While FTIR confirms the presence of key functional groups, NMR provides detailed information on the connectivity of atoms, the anomeric configuration (confirming the α-linkage), and the linkage position (confirming the 1→6 bond).

A comprehensive workflow for glycan analysis might involve:

Isolation and Purification: Using techniques like HPGPC and preparative HPLC to obtain a pure sample. nih.govrhhz.net

Purity and Molecular Weight Assessment: Analysis by analytical HPLC and HPGPC. researchgate.netmdpi.com

Structural Confirmation: Using a combination of Mass Spectrometry (often coupled with LC) to confirm mass and sequence, FTIR to identify functional groups, and NMR for definitive structural elucidation, including linkage and anomericity. nih.govresearchgate.netnih.gov

This integrated strategy ensures a thorough and accurate characterization of this compound, from its basic composition to its precise three-dimensional structure.

Unveiling the Biological Significance of this compound

The disaccharide this compound, also known as melibiose, is a naturally occurring carbohydrate found in various plants, honey, and royal jelly. wikipedia.org Composed of a galactose molecule linked to a glucose molecule via an α(1→6) glycosidic bond, this compound is more than just a simple sugar. monarchinitiative.orgwikipedia.org Emerging research has begun to illuminate its diverse and significant roles within biological systems, from influencing gut health to participating in complex cellular processes. This article delves into the specific biological functions and glycobiological roles of this compound, adhering to a focused exploration of its mechanisms and interactions at a molecular and cellular level.

Biological Functions and Glycobiological Roles

The biological activities of 6-O-alpha-D-galactopyranosyl-D-glucose are multifaceted, extending from its interaction with the gut microbiome to its involvement in immune responses and cellular recognition. Its unique structure dictates its function as a prebiotic, an immunomodulator, a component of glycoconjugates, and a substrate for specific enzymes.

As a prebiotic, this compound is not digested by human enzymes in the upper gastrointestinal tract and thus reaches the colon intact. nih.gov There, it serves as a fermentable substrate for beneficial gut bacteria, particularly species of Bifidobacterium and Lactobacillus. nih.govresearchgate.net The fermentation of this disaccharide by gut microbiota leads to the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate, which are crucial for maintaining gut homeostasis and have systemic health benefits. nih.govnih.gov

The prebiotic activity of related polysaccharides has been shown to be influenced by their molecular weight and the release of monosaccharides during digestion. nih.gov For instance, the digestion of polysaccharides from Hericium erinaceus leads to a decrease in molecular weight and an increase in reducing sugar content, which in turn stimulates the growth of probiotics. nih.gov This suggests that the breakdown of this compound into galactose and glucose is a key step in its prebiotic function.

Table 1: Probiotic Strains Influenced by this compound and Related Oligosaccharides

| Probiotic Genus | Specific Strain(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| Bifidobacterium | Not specified | Growth promotion | researchgate.net |

| Lactobacillus | L. rhamnosus GG, L. plantarum, L. brevis | Growth stimulation | researchgate.netnih.gov |

Recent studies have highlighted the immunomodulatory potential of oligosaccharides derived from this compound. These compounds have been shown to elicit cellular responses by modulating the production of cytokines. Specifically, melibiose-derived oligosaccharides can trigger the production of both the anti-inflammatory cytokine Interleukin-10 (IL-10) and the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in a concentration-dependent manner. researchgate.net This dual activity suggests a complex role in regulating immune responses, potentially dampening excessive inflammation while also being capable of initiating an immune reaction when necessary.

Furthermore, this compound has been identified as an agonist for the elastin-laminin receptor, which is involved in cell adhesion, migration, and signaling. nih.gov The interaction with such receptors indicates a direct influence on cellular behavior. A related compound, 6-O-β-D-galactopyranosyl-D-galactose, has been noted for its utility in studying specific immunoglobulin binding, further pointing towards the involvement of such disaccharides in immune recognition processes. scbt.com

Table 2: Immunomodulatory Effects of Melibiose-Derived Oligosaccharides

| Cytokine | Type | Effect | Reference |

|---|---|---|---|

| Interleukin-10 (IL-10) | Anti-inflammatory | Production stimulated | researchgate.net |

| Tumor Necrosis Factor-alpha (TNF-α) | Pro-inflammatory | Production stimulated | researchgate.net |

This compound can participate in the non-enzymatic glycation of proteins, leading to the formation of Advanced Glycation End-products (AGEs). A novel AGE derived from melibiose (B213186), termed MAGE, has been identified. nih.gov The in vivo presence of MAGE in tissues from invertebrates to humans suggests its potential role in physiological and pathological processes. nih.gov The formation of such glycoconjugates can alter the structure and function of proteins.

The specificity of carbohydrate-protein interactions is fundamental to cellular recognition. For example, a related disaccharide, 4-O-(α-D-Galactopyranosyl)-D-galactose, acts as a specific ligand for receptors on uropathogenic E. coli, mediating their attachment to host cells. scbt.com While the direct role of this compound in such recognition events is still under investigation, its structural similarity to other biologically active oligosaccharides suggests it may also be involved in specific molecular recognition processes.

The α(1→6) glycosidic bond in this compound is a target for specific enzymes known as α-galactosidases (EC 3.2.1.22). wikipedia.org These enzymes catalyze the hydrolysis of the bond, releasing D-galactose and D-glucose. wikipedia.org This enzymatic breakdown is a critical step in its metabolism by various organisms, including gut bacteria. umaryland.edu The enzyme α-galactosidase is found in various microorganisms, plants, and animals.

Glycoside hydrolases (GH) are a widespread group of enzymes that hydrolyze the glycosidic bond between two or more carbohydrates, or between a carbohydrate and a non-carbohydrate moiety. The GH1 family of enzymes, for example, includes proteins with 6-phospho-β-galactosidase and 6-phospho-β-glucosidase activity, which are involved in lactose (B1674315) metabolism in some probiotic bacteria. acs.org While these enzymes act on phosphorylated substrates, their existence underscores the diverse enzymatic machinery available in nature for processing various disaccharides. The hydrolysis of melibiose can also be carried out by glucoamylases from certain fungi, which can cleave the (1→6)-α-D linkage. nih.gov

Table 3: Enzymes Acting on this compound

| Enzyme | Enzyme Commission (EC) Number | Action | Reference(s) |

|---|---|---|---|

| α-Galactosidase | 3.2.1.22 | Hydrolyzes the α(1→6) glycosidic bond | wikipedia.org |

| Galactosidase | - | Breaks down into glucose and galactose | scbt.com |

| Glucoamylase | - | Cleaves the (1→6)-α-D linkage | nih.gov |

While direct evidence for the thermoprotectant role of this compound is limited, the protective functions of structurally related oligosaccharides against environmental stress are well-documented. For instance, trehalose, a disaccharide of glucose, is known to protect organisms from conditions such as freezing and dehydration by stabilizing proteins and cellular membranes. wikipedia.org The stability of oligosaccharides is influenced by factors such as pH and temperature, with degradation often occurring more rapidly in acidic conditions. nih.gov

Synthetic Strategies and Derivatization for Research Purposes

Chemoenzymatic Synthesis of 6-O-alpha-D-Galactopyranosyl-D-glucose Analogues and Derivatives

Chemoenzymatic synthesis has gained significant interest because it leverages the inherent specificity of enzymes to create glycosidic linkages, which is invariably stereospecific and avoids the need for protecting groups. acs.orgnih.gov This approach combines chemical synthesis of precursors with enzymatic glycosylation. Two main classes of enzymes are utilized: glycosyltransferases and glycosidases. nih.govihmc.us

Glycosyltransferases catalyze the transfer of a monosaccharide from an activated sugar nucleotide donor, such as UDP-Galactose (UDP-Gal), to an acceptor molecule. nih.govihmc.us This process is highly stereo- and regiospecific, making it ideal for synthesizing complex, well-defined oligosaccharides. ihmc.us Research has shown that various glycosyltransferases can tolerate modifications in both the donor and acceptor substrates, allowing for the creation of analogues. For instance, studies on α(1→3) and α(1→4) galactosyltransferases have demonstrated that UDP-2-deoxy-Gal and UDP-6-deoxy-Gal can act as effective donors, leading to the synthesis of deoxygenated trisaccharide analogues in yields ranging from 5% to 100%. researchgate.net

Glycosidases, which naturally hydrolyze glycosidic bonds, can be used in reverse to form them. acs.orgihmc.us While readily available, they can sometimes suffer from low yields and produce a mixture of products due to relaxed regiospecificity. acs.orgihmc.us However, by carefully selecting the enzyme and optimizing reaction conditions, specific products can be obtained. A notable example is the synthesis of 6-O-α-D-galactopyranosyl-1-deoxynojirimycin , a derivative of the target compound. This was achieved via a transgalactosylation reaction where α-galactosidase from green coffee beans transferred a galactose unit from p-nitrophenyl-α-D-galactopyranoside to the acceptor, 1-deoxynojirimycin, with the enzyme primarily forming the desired (1→6) linkage. nih.gov

Another chemoenzymatic method involves using enzymes to create building blocks for further chemical modification. For example, cyclodextrin (B1172386) glucosyltransferase (CGTase) has been used in a coupling reaction to produce acetylated 6-deoxy-6-iodo-maltooligosaccharides, which can then be chemically derivatized. nih.gov

| Enzyme Type | Specific Enzyme Example | Donor Substrate | Acceptor Substrate | Product Analogue | Reference |

|---|---|---|---|---|---|

| Glycosyltransferase | α(1→3) and α(1→4) Galactosyltransferases | UDP-2-deoxy-Gal, UDP-6-deoxy-Gal | Lactose (B1674315) derivatives | Deoxygenated trisaccharide analogues | researchgate.net |

| Glycosidase | α-Galactosidase (from green coffee beans) | p-nitrophenyl-α-D-galactopyranoside | 1-deoxynojirimycin | 6-O-α-D-galactopyranosyl-1-deoxynojirimycin | nih.gov |

| Glycosyltransferase | Cyclodextrin glucosyltransferase (CGTase) | Glucose and 6-deoxy-6-iodo-cyclomaltoheptaose | - | Acetylated 6-deoxy-6-iodo-maltooligosaccharides | nih.gov |

Chemical Glycosylation Methodologies for Novel Glycosidic Linkages

Chemical glycosylation is a fundamental process for forming glycosidic bonds and creating oligosaccharides. wikipedia.orgethernet.edu.et The reaction involves the coupling of a glycosyl donor (a sugar with a leaving group at the anomeric position) with a glycosyl acceptor (a sugar with a free hydroxyl group). wikipedia.org The reaction is initiated by an activator, leading to the formation of an electrophilic oxocarbenium ion intermediate that the acceptor's nucleophilic hydroxyl group attacks. wikipedia.orgyoutube.com

A variety of glycosyl donors have been developed, each with different reactivity and requirements for activation. Common types include:

Glycosyl Halides: Chlorides and bromides were among the first donors developed. Iodide donors can be activated under basic conditions to yield β-glycosides, while the use of additives like tetrabutylammonium (B224687) iodide (TBAI) can promote the formation of α-glycosides. wikipedia.org

Thioglycosides: These donors are activated by various reagents and are widely used in modern oligosaccharide synthesis. nih.gov

Glycosyl Trichloroacetimidates: These are highly reactive donors activated by catalytic amounts of a Lewis acid.

Glycosyl Phosphates: These donors are also used for stereoselective glycosylation reactions. nih.gov

The choice of donor, acceptor, activating reagent, and solvent all play a crucial role in the outcome of the glycosylation, allowing for the synthesis of linkages other than the α(1→6) bond found in melibiose (B213186). nih.gov This versatility is essential for creating a diverse library of oligosaccharides for biological screening and research. For instance, by using different acceptors with varied protecting group patterns, novel linkages can be forged at different positions on the glucose moiety.

| Glycosyl Donor Type | Typical Leaving Group | Common Activators | Key Features | Reference |

|---|---|---|---|---|

| Glycosyl Halides | -Cl, -Br, -I | Silver salts, Lewis acids | Historically significant; stereoselectivity can be controlled by additives. | wikipedia.org |

| Thioglycosides | -SPh, -SEt | NIS/TfOH, DMTST, iodonium (B1229267) ions | Stable and widely used; allows for iterative synthesis strategies. | nih.gov |

| Glycosyl Trichloroacetimidates | -OC(NH)CCl₃ | TMSOTf, BF₃·OEt₂ | Highly reactive; widely applicable. | nih.gov |

| Glycosyl Phosphates | -OPO(OPh)₂ | TMSOTf | Used in stereoselective synthesis, particularly for 1,2-cis linkages. | nih.gov |

Regioselective and Stereoselective Approaches in Oligosaccharide Synthesis

Controlling the regioselectivity (which hydroxyl group reacts) and stereoselectivity (whether an α or β linkage forms) is the central challenge in oligosaccharide synthesis. acs.orgnih.gov

Stereoselectivity is heavily influenced by the protecting group at the C2 position of the glycosyl donor. mdpi.com

1,2-trans Glycosides: The use of an acyl-type "participating" group (like a benzoyl or acetyl group) at C2 reliably produces a 1,2-trans glycosidic linkage. The protecting group forms a cyclic intermediate that shields one face of the molecule, directing the incoming acceptor to attack from the opposite face. mdpi.com

1,2-cis Glycosides: Forming 1,2-cis linkages (like the α-linkage in melibiose) is more challenging and requires a "non-participating" group (like a benzyl (B1604629) or silyl (B83357) ether) at C2. youtube.com In these cases, stereoselectivity is governed by a complex interplay of factors including the donor, acceptor, solvent, temperature, and activator system. nih.gov For example, using triphenylphosphine (B44618) oxide as an additive with glycosyl imidate donors has been shown to promote the formation of α-glucosides with primary alcohols. nih.gov

Regioselectivity is typically controlled by using protecting groups to block all hydroxyls except the one intended to react. However, methods for direct regioselective glycosylation of polyols are highly sought after. Some success has been achieved by tuning the reaction conditions. For example, the reaction of a glucosyl or galactosyl donor with a 4,6-diol acceptor can be directed to selectively form either an α(1→6) or α(1→4) linkage depending on the specific donor and acceptor structures and reaction conditions. nih.gov

| Factor | Influence on Stereochemical Outcome | Example | Reference |

|---|---|---|---|

| C2 Protecting Group | Acyl ("participating") groups lead to 1,2-trans products. Ether ("non-participating") groups are needed for 1,2-cis products. | A benzoyl group at C2 of a galactose donor favors β-glycoside formation. | mdpi.com |

| Solvent | Ethereal solvents can stabilize intermediates that lead to α-glycosides (anomeric effect). Nitrile solvents can participate in the reaction to favor β-glycosides. | Pivalonitrile can favor β-selectivity. | nih.gov |

| Additives | Certain additives can control the equilibrium of intermediates or catalyze specific pathways. | Triphenylphosphine oxide promotes α-glucoside formation with primary alcohols. | nih.gov |

| Temperature | Lower temperatures often increase selectivity by favoring the thermodynamically or kinetically preferred product. | - | nih.gov |

Biotechnological and Research Applications

Use as a Substrate in Glycoenzyme Activity Assays and Enzyme Engineering

6-O-alpha-D-Galactopyranosyl-D-glucose serves as a crucial substrate in the study of various glycoenzymes, particularly α-galactosidases and galactose oxidase. Its specific structure allows for the sensitive detection and characterization of enzyme activity.

In α-galactosidase assays, the enzyme catalyzes the hydrolysis of the α-galactosyl moiety from the non-reducing end of the disaccharide. nih.govsigmaaldrich.com This activity can be monitored using various detection methods. For instance, fluorogenic substrates like 4-methylumbelliferyl-α-D-galactopyranoside are often used, where the release of the fluorophore upon enzymatic cleavage allows for sensitive quantification of enzyme activity. nih.gov The kinetic parameters of α-galactosidases, such as the Michaelis constant (Km) and maximum velocity (Vmax), can be determined using melibiose (B213186) or its analogs as substrates. nih.govmdpi.com For example, one study determined the Km of an α-galactosidase to be 102 μM at pH 4.5 using a fluorogenic substrate. nih.gov

Furthermore, this compound has been instrumental in the field of enzyme engineering, particularly in modifying the substrate specificity of enzymes like galactose oxidase. nih.govcore.ac.uknih.gov Wild-type galactose oxidase primarily acts on D-galactose and is largely inactive towards D-glucose. wikipedia.org However, through directed evolution and active-site engineering, researchers have successfully created galactose oxidase variants with significant activity towards glucose. nih.govnih.gov In these studies, this compound (as part of the broader effort to engineer glucose oxidation) and its constituent monosaccharide, glucose, are used as key substrates to screen for and characterize the engineered enzymes' novel activities. nih.govcore.ac.uk The ability to oxidize the C6-hydroxyl group of the glucose moiety is a sought-after characteristic for various biotechnological applications. nih.gov

Table 1: Examples of Enzymes Utilizing this compound or its Components as a Substrate

| Enzyme | Substrate(s) | Application |

| α-Galactosidase | This compound, p-nitrophenyl α-D-galactopyranoside, 4-methylumbelliferyl-α-D-galactopyranoside | Enzyme activity assays, kinetic studies. nih.govmdpi.com |

| Galactose Oxidase (engineered variants) | D-Glucose (component of melibiose) | Screening for and characterization of engineered enzymes with novel glucose-oxidizing activity. nih.govcore.ac.uknih.gov |

Application as a Reference Standard in Carbohydrate Analytical Method Development and Validation

In the field of analytical chemistry, particularly in the analysis of carbohydrates, this compound (D-(+)-melibiose) serves as a valuable reference standard. sigmaaldrich.com Its well-defined chemical structure and purity make it suitable for the development, validation, and calibration of various analytical methods used to identify and quantify carbohydrates in complex mixtures such as food, beverages, and biological samples. chromatographyonline.comnih.govmdpi.com

Chromatographic techniques are central to carbohydrate analysis, and melibiose is used as a standard in methods like High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), Hydrophilic Interaction Liquid Chromatography (HILIC), and Gas Chromatography (GC) coupled with mass spectrometry (MS). chromatographyonline.comnih.govmdpi.com In these methods, the retention time and detector response of melibiose are used to identify its presence in a sample and to quantify its concentration.

For instance, in HILIC-LC-MS methods developed for analyzing carbohydrates in fermentation samples, melibiose can be included in the standard mixture to ensure accurate identification and quantification alongside other sugars like fructose (B13574), glucose, galactose, sucrose, and lactose (B1674315). mdpi.com The development of such methods requires careful optimization of parameters like the stationary phase, mobile phase composition, flow rate, and column temperature to achieve optimal separation of all target analytes, including melibiose. mdpi.com The availability of a high-purity melibiose standard is essential for establishing the linearity, accuracy, and precision of these analytical methods during validation. sigmaaldrich.com

Integration into Microbial Culture Media for Specialized Fermentation Processes

This compound is a key component in specialized microbial culture media, primarily for the differentiation and characterization of various microorganisms based on their ability to ferment this disaccharide. researchgate.netresearchgate.nettaylorandfrancis.comnih.gov The capacity to utilize melibiose is a distinguishing feature for certain bacterial species and strains.

A notable application is in the development of differential plating media. For example, Melibiose-X-Gal-MacConkey agar (B569324) has been formulated for the presumptive differentiation of Escherichia albertii from E. coli and Salmonella. researchgate.net On this medium, the fermentation of melibiose, along with the differential utilization of a lactose analog (X-gal), allows for the visual distinction of these closely related enteric pathogens. researchgate.net Similarly, the fermentation of melibiose is a characteristic used to confirm the identity of mutans streptococci. taylorandfrancis.com

In the study of bacterial metabolism, melibiose serves as the sole carbon source in certain growth media to investigate specific transport and catabolic pathways. researchgate.netnih.gov For instance, in Erwinia chrysanthemi, the ability to grow on melibiose revealed that this bacterium utilizes gene clusters different from the typical mel genes found in E. coli for its catabolism. nih.gov The rate of melibiose transport can be a limiting factor for its utilization, and this property is exploited in some screening assays where the degree of acidification of the medium, indicated by a color change, reflects the transport activity. researchgate.netnih.gov

Table 2: Use of Melibiose in Microbial Culture Media

| Microorganism | Purpose of Melibiose in Media | Observation |

| Escherichia albertii, E. coli, Salmonella | Differentiation on Melibiose-X-Gal-MacConkey agar. researchgate.net | Differential colony color based on melibiose fermentation. researchgate.net |

| Mutans streptococci | Confirmation of identity. taylorandfrancis.com | Capacity to ferment melibiose. taylorandfrancis.com |

| Erwinia chrysanthemi | Investigation of catabolic pathways. nih.gov | Growth on melibiose as a sole carbon source. nih.gov |

| E. coli DW2 (melibiose transport studies) | Assessing melibiose transport activity. researchgate.net | Color change of indicator medium reflects transport rate. researchgate.netnih.gov |

Development of Biochemical Probes and Glycoscience Research Reagents

The chemical structure of this compound provides a scaffold for the synthesis of various biochemical probes and research reagents used in glycoscience. nih.govrsc.orgresearchgate.net These tools are designed to study the roles of carbohydrates in biological processes, such as molecular recognition and cellular imaging.

One area of application is the creation of fluorescently labeled carbohydrate probes. By attaching a fluorescent molecule, such as a BODIPY (boron-dipyrromethene) dye, to the carbohydrate, researchers can visualize and track the interactions of the sugar with proteins like lectins or its uptake into cells. rsc.org While the synthesis of complex oligosaccharides can be challenging, enzymatic approaches using glycosyltransferases can offer a high degree of control over the structure of these probes. rsc.org

Furthermore, this compound can be used to generate specific advanced glycation end products (AGEs). nih.gov AGEs are formed through non-enzymatic reactions between reducing sugars and proteins, and they are implicated in various physiological and pathological processes. The in vitro glycation of proteins with melibiose produces a unique AGE product (MAGE) that has been found to be structurally similar to naturally occurring AGEs in various animal tissues. nih.gov The generation of specific anti-MAGE antibodies allows for the investigation of the biological roles of these specific glycation products. nih.gov

Activity-based probes (ABPs) are another class of reagents that can be derived from carbohydrate structures. These probes are designed to covalently bind to the active site of specific enzymes, allowing for their detection and identification in complex biological samples. researchgate.net While the direct synthesis of an ABP from this compound is not explicitly detailed in the provided context, the principles of ABP design using carbohydrate analogs like cyclophellitol (B163102) highlight the potential for developing such tools to target specific glycosidases. researchgate.net

Future Perspectives and Emerging Research Directions

Elucidation of Novel Biological Roles and Signaling Pathways

While traditionally known as a simple carbohydrate and a metabolite in organisms like Escherichia coli and Saccharomyces cerevisiae, emerging research is beginning to uncover more complex biological activities for melibiose (B213186). ebi.ac.uknih.gov Future investigations are focused on delineating these novel roles and the signaling pathways through which they are mediated.

One of the most promising areas of research is its function as a prebiotic and an immunomodulator. Studies have shown that dietary melibiose can influence T-helper cell responses to ingested antigens, suggesting a potential role in enhancing oral tolerance induction. As a non-digestible disaccharide, it can promote the absorption of other molecules, such as water-soluble quercetin (B1663063) glycosides, in the small intestine. ebi.ac.uk This effect is thought to involve the α-1,6 glycoside linkage, which may increase the hydrolysis of glycosides in the intestinal lumen. ebi.ac.uk Prebiotics are generally known to exert their effects by acting on local and systemic immune cells, as well as gut epithelial cells, primarily through G-protein-coupled receptors and Toll-like receptors. nih.gov These pathways are implicated in maintaining epithelial barrier integrity and modulating innate immunity. nih.gov Future research will likely aim to identify the specific receptors and intracellular signaling cascades that are directly activated or modulated by melibiose.

A recent discovery has identified a unique advanced glycation end-product (AGE) derived from melibiose, termed MAGE. nih.gov This compound, formed through a non-enzymatic reaction with proteins, has been found to exist naturally in the tissues of numerous animal species, including humans. nih.gov The generation of a specific monoclonal antibody against MAGE opens the door to studying its biological role, particularly in the context of diseases like diabetes where AGEs are known to be involved. nih.gov Elucidating the biosynthetic pathway of native MAGE and its potential dietary sources, such as from food fermentation by gut microbiota, is a key direction for future studies. nih.gov

Advanced Glycoengineering and Synthetic Biology Applications for Enhanced Production or Novel Compound Generation

The fields of metabolic engineering and synthetic biology offer powerful tools for the production of valuable compounds. nih.govnih.gov These approaches are increasingly being applied to carbohydrates like melibiose for both enhanced production and the creation of new, functional molecules.

Enhanced Production: Metabolic engineering aims to optimize microbial "cell factories" for the efficient production of specific chemicals. mdpi.comyoutube.com Lactic acid bacteria (Lactococcus lactis) and E. coli are common targets for such engineering due to their well-understood genetics and metabolism. nih.govgonzalezresearchgroup.com One established method for producing melibiose is through the enzymatic processing of raffinose (B1225341), a more complex sugar found in plants. ebi.ac.ukacs.orgwikipedia.org The enzyme levansucrase from Leuconostoc mesenteroides has been used for this bioproduction, with research focused on optimizing reaction conditions to maximize yield. ebi.ac.ukacs.org Future work could involve engineering host microbes to overexpress such enzymes and streamline the conversion process, potentially lowering production costs. ebi.ac.uk

Novel Compound Generation: Perhaps more exciting is the use of melibiose as a building block for generating novel oligosaccharides with unique properties. The enzymatic process of transgalactosylation, where a galactose unit is transferred to an acceptor molecule, is a key strategy. Using α-galactosidase from sources like Aspergillus niger, researchers have successfully synthesized new trisaccharides by transferring a galactose moiety from melibiose to an acceptor like N-acetylsucrosamine. tandfonline.comnih.gov This has led to the creation of compounds such as N-acetylraffinosamine and N-acetylplanteosamine, which exhibit different physicochemical properties, such as increased stability in acidic solutions compared to their parent sugar, raffinose. nih.gov

| Process | Enzyme | Source Organism | Substrate(s) | Product(s) | Significance/Finding | Reference |

|---|---|---|---|---|---|---|

| Bioproduction | Levansucrase | Leuconostoc mesenteroides B-512 FMC | Raffinose, Lactose (B1674315) | Melibiose | Optimized conditions (pH 6.0, 45°C) yielded up to 88 g/L of melibiose from raffinose and lactose. acs.org | ebi.ac.ukacs.org |

| Transgalactosylation | α-Galactosidase | Aspergillus niger | Melibiose, N-acetylsucrosamine | N-acetylraffinosamine, N-acetylplanteosamine | Generated novel trisaccharides with altered stability and enzymatic hydrolysis profiles compared to raffinose. nih.gov | tandfonline.comnih.govtandfonline.com |

Future research will likely expand this portfolio of novel compounds, exploring different enzymes and acceptor molecules to create a library of melibiose-derived oligosaccharides for testing as prebiotics, immunomodulators, or other functional food ingredients. tandfonline.com

Development of High-Throughput Glycoanalytical Platforms for Complex Sample Analysis

To understand the biological roles and metabolic fate of 6-O-alpha-D-Galactopyranosyl-D-glucose, robust and efficient analytical methods are essential. A key trend is the development of high-throughput platforms capable of detecting and quantifying disaccharides like melibiose within complex biological matrices such as fermentation broths or environmental samples. sigmaaldrich.comnih.gov

Modern analytical chemistry offers a suite of powerful techniques for this purpose. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for separating polar compounds like carbohydrates. nih.govchromatographytoday.com When coupled with detectors like mass spectrometry (MS) or evaporative light scattering (ELS), HILIC provides a sensitive and specific method for analysis. sigmaaldrich.comnih.gov Recent work has demonstrated HILIC-LC-MS methods that can simultaneously quantify multiple saccharides (including glucose, galactose, fructose (B13574), sucrose, and lactose) in fermentation samples, a workflow easily adaptable for melibiose. nih.gov These methods can be optimized for rapid analysis (e.g., under 20 minutes) and include sample preparation protocols amenable to high-throughput automation. nih.gov

Capillary electrophoresis (CE) is another powerful separation technique that is being adapted for carbohydrate profiling in complex aqueous samples, offering an alternative analytical approach. researchgate.net

| Technique | Abbreviation | Principle | Application for Melibiose | Reference |

|---|---|---|---|---|

| High-Performance Liquid Chromatography with Evaporative Light Scattering Detection | HPLC-ELSD | Separates compounds based on their interaction with a stationary phase; the detector measures light scattered by analyte particles after solvent evaporation. | Used as an analytical standard method for determining melibiose in soybean samples. sigmaaldrich.com | sigmaaldrich.com |

| Gas Chromatography-Mass Spectrometry | GC-MS | Separates volatile compounds in a gas phase, which are then ionized and identified by their mass-to-charge ratio. | Used for the determination of melibiose in environmental samples. sigmaaldrich.com | sigmaaldrich.com |

| Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry | HILIC-LC-MS | Separates polar analytes on a polar stationary phase. MS provides high-sensitivity and high-specificity detection. | Allows for precise quantification of saccharides in complex matrices like fermentation media. Easily adaptable for high-throughput analysis of melibiose. nih.gov | nih.gov |

| Capillary Electrophoresis | CE | Separates ions based on their electrophoretic mobility in an applied electric field. | Developed for profiling and determining concentrations of various carbohydrate compounds in heterogeneous biological samples. researchgate.net | researchgate.net |

Future development will focus on further increasing the speed, sensitivity, and scope of these platforms. The goal is to create streamlined workflows that can rapidly process large numbers of samples, which is critical for large-scale population studies, screening microbial libraries for production, or monitoring dynamic changes in the gut microbiome.

Q & A

What are the key structural features and nomenclature conventions for 6-O-α-D-Galactopyranosyl-D-glucose?

The compound is a disaccharide consisting of D-glucose linked to D-galactose via an α-(1→6) glycosidic bond. The IUPAC name reflects the stereochemistry (α-configuration at the anomeric carbon of galactose) and linkage position. Structural analogs like 4-O-β-D-Galactopyranosyl-D-glucose hydrate and galactooligosaccharides with β-(1→6) linkages highlight how positional and stereochemical variations impact solubility, stability, and biological interactions. NMR and X-ray crystallography are critical for confirming these features.

What enzymatic or chemical synthesis methods are employed for producing 6-O-α-D-Galactopyranosyl-D-glucose?

Basic Method: β-Galactosidases (e.g., from Bacillus circulans) can catalyze transglycosylation reactions to form α-linked galactosides . For example, immobilized enzymes enable regioselective synthesis of β-(1→3)-linked disaccharides, which can be adapted for α-linkages using substrate engineering.

Advanced Method: Regioselective chemical synthesis involves protecting-group strategies. Ortho esters, as used in 9-O-acyl derivatives of neuraminic acid, allow precise control over glycosidic bond formation . Thioglycosides or trichloroacetimidates may serve as glycosyl donors, with Lewis acids (e.g., BF₃·Et₂O) activating the reaction.

How is 6-O-α-D-Galactopyranosyl-D-glucose characterized in experimental settings?

Core Techniques:

- NMR Spectroscopy: ¹H/¹³C NMR distinguishes α/β anomers via coupling constants (e.g., J = 3–4 Hz for α-linkages) .

- Mass Spectrometry: High-resolution MS (e.g., MALDI-TOF) confirms molecular weight and fragmentation patterns.

- X-ray Crystallography: Resolves hydration states (e.g., monohydrate vs. anhydrous forms) and glycosidic bond angles .

Advanced Consideration: Dynamic conformational analysis using molecular dynamics simulations can predict solvent interactions and stability.

What challenges arise in achieving regioselectivity during synthesis, and how are they addressed?

Regioselectivity is complicated by the multiple hydroxyl groups on glucose. Strategies include:

- Enzymatic Methods: Mutagenesis of β-galactosidases to favor α-linkages .

- Chemical Methods: Temporary protecting groups (e.g., benzyl or acetyl) block undesired hydroxyls. Ortho esters enable selective activation of the 6-OH position on glucose .

- Computational Guidance: DFT calculations predict reactive sites, minimizing side products.

What biological roles or mechanisms are associated with 6-O-α-D-Galactopyranosyl-D-glucose?

Basic Findings: Analogous structures like 4-O-(β-D-Galactopyranosyl)-D-glucosamine exhibit anti-cancer activity by inhibiting transcriptional regulation . α-Linked galactosides may modulate immune responses or microbial adhesion.

Advanced Research: Structural-activity relationship (SAR) studies focus on the α-(1→6) linkage’s role in receptor binding (e.g., lectins or Toll-like receptors). In vitro assays using glycosidase knockouts can isolate metabolic pathways influenced by this disaccharide.

How do researchers resolve analytical ambiguities between structurally similar glycosides?

Example Challenge: Differentiating 6-O-α-D-galactosides from 4-O-β-D-galactosides (e.g., lists 25 analogs with minor structural differences).

Solutions:

- Chromatography: HILIC or ion-mobility MS separate isomers based on polarity and drift time.

- Enzymatic Digestion: Specific glycosidases (e.g., α-galactosidases) cleave target linkages, confirmed by post-digestion MS .

- Isotopic Labeling: ¹³C-labeled glucose tracks metabolic fate in complex mixtures.

How should researchers address contradictions in published structural or functional data?

Case Study: erroneously lists compounds unrelated to the title molecule, underscoring the need for rigorous verification.

Methodological Approach:

Retrosynthesis Analysis